molecular formula C15H14ClN3O2S B5772789 5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

Cat. No. B5772789
M. Wt: 335.8 g/mol
InChI Key: HLRZIAYKSASFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CMPTX, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of CMPTX is not fully understood. However, studies have shown that CMPTX inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. CMPTX also appears to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that CMPTX has a number of biochemical and physiological effects. CMPTX has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CMPTX also appears to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

CMPTX has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. CMPTX is also relatively easy to handle and store. However, one of the limitations of CMPTX is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on CMPTX. One area of research is to further elucidate the mechanism of action of CMPTX. This may involve studying the interactions of CMPTX with specific enzymes and proteins. Another area of research is to investigate the potential applications of CMPTX in the treatment of other diseases, such as neurodegenerative disorders. Finally, research could focus on developing new synthetic methods for CMPTX to improve its yield and purity.

Synthesis Methods

The synthesis of CMPTX has been carried out using different methods. One of the methods used involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methyl-2-aminopyridine in the presence of a base to form the corresponding amide. The amide is then reacted with carbon disulfide to form the corresponding thiourea, which is then reacted with N-methylmorpholine-N-oxide to form CMPTX.

Scientific Research Applications

CMPTX has been studied for its potential applications in various fields. One of the major applications of CMPTX is in the field of cancer research. Studies have shown that CMPTX has anti-cancer properties and can inhibit the growth of cancer cells. CMPTX has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

5-chloro-2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-9-5-6-17-13(7-9)18-15(22)19-14(20)11-8-10(16)3-4-12(11)21-2/h3-8H,1-2H3,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRZIAYKSASFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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